molecular formula C20H17N3O8 B254552 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B254552
M. Wt: 427.4 g/mol
InChI Key: OTCOMWZYKSTOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitroaniline derivative with a phthalimide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the nitroaniline compound.

    Condensation: The reaction of the methoxy-nitroaniline with a phthalimide derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by condensation reactions in controlled environments. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction of the nitro group to an amine group is possible using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.

Medicine

Industry

    Materials Science: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)butanoate
  • [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)pentanoate

Uniqueness

The unique combination of a nitroaniline derivative and a phthalimide moiety in 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H17N3O8

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24)

InChI Key

OTCOMWZYKSTOKZ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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